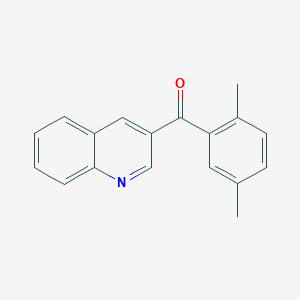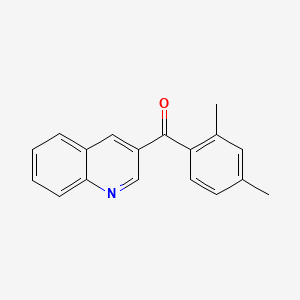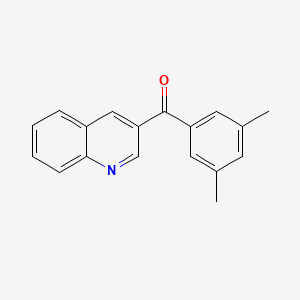
4-(2,5-Dimethylbenzoyl)quinoline; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties: Research suggests that quinoline derivatives possess anticancer potential. Scientists have explored their ability to inhibit tumor growth and metastasis. Further investigations into the specific mechanisms of action for this compound could lead to novel cancer therapies .
Antimicrobial Activity: Quinolines often exhibit antibacterial, antifungal, and antiviral properties. Researchers have studied their efficacy against various pathogens, including drug-resistant strains3-(2,5-Dimethylbenzoyl)quinoline may contribute to this antimicrobial arsenal .
Synthetic Organic Chemistry
Quinolines serve as versatile building blocks in synthetic organic chemistry. Here’s how 3-(2,5-Dimethylbenzoyl)quinoline contributes:
- One-Pot Synthesis : Li et al. reported a one-pot synthesis of 2- or 3-mono-substituted, 2,3-disubstituted quinoline derivatives. This method allows efficient access to diverse quinoline structures using readily available reagents .
Industrial Chemistry
Quinolines find applications in industrial processes. Consider the following:
- Green Synthesis : In recent years, there’s been a push for greener and more sustainable chemical processes. Researchers have explored alternative reaction methods for quinoline synthesis. These include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids or photocatalysis (UV radiation)3-(2,5-Dimethylbenzoyl)quinoline can be synthesized using such environmentally friendly approaches .
Material Science
Quinolines contribute to material science and technology:
- Luminescent Properties : Certain quinoline derivatives exhibit luminescence, making them useful in OLEDs (organic light-emitting diodes) and other optoelectronic devices3-(2,5-Dimethylbenzoyl)quinoline may play a role in enhancing luminescent materials .
Coordination Chemistry
Quinolines coordinate with metal ions, leading to interesting complexes:
- Metal Chelation : Quinoline derivatives can form stable complexes with transition metals. These complexes find applications in catalysis, sensors, and bioinorganic chemistry. Investigating the coordination behavior of 3-(2,5-Dimethylbenzoyl)quinoline could reveal its potential in these areas .
Pharmacophore Design
Understanding the pharmacophoric features of quinolines aids drug design:
- Molecular Modeling : Researchers use computational methods to explore the interactions between quinolines and biological targets. By studying the binding modes of 3-(2,5-Dimethylbenzoyl)quinoline , scientists can optimize its pharmacological properties .
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethylbenzoyl)quinoline; 97% is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable here as this compound is not intended for human or veterinary use.
Safety and Hazards
While specific safety and hazard information for 4-(2,5-Dimethylbenzoyl)quinoline; 97% is not available in the search results, it’s important to handle all chemical compounds with care. Proper safety measures should include wearing protective clothing, gloves, and eye protection, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-13(2)16(9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDGEKQDENSQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylbenzoyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B6337395.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)








